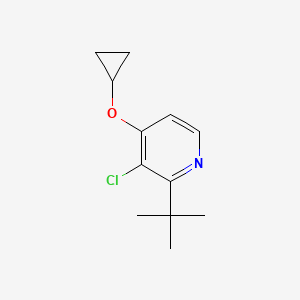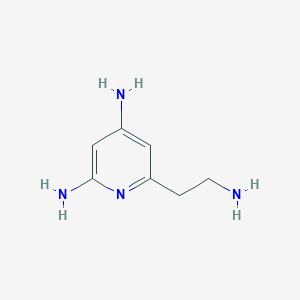
2-(Cyclopropylmethyl)-6-ethylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclopropylmethyl)-6-ethylphenol is an organic compound that belongs to the class of phenols Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethyl)-6-ethylphenol can be achieved through various organic synthesis techniques. One common method involves the alkylation of phenol with cyclopropylmethyl bromide and ethyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques, such as distillation and crystallization, are often employed to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Cyclopropylmethyl)-6-ethylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexanol derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Cyclohexanol derivatives.
Substitution: Halogenated or nitrated phenols.
Aplicaciones Científicas De Investigación
2-(Cyclopropylmethyl)-6-ethylphenol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Cyclopropylmethyl)-6-ethylphenol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their function. The compound may also interact with enzymes and receptors, modulating biochemical pathways and exerting its effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(Cyclopropylmethyl)phenol: Lacks the ethyl group, which may affect its chemical properties and applications.
6-Ethylphenol:
2-(Cyclopropylmethyl)-4-methylphenol: Similar structure but with a methyl group instead of an ethyl group, leading to variations in chemical behavior.
Uniqueness
2-(Cyclopropylmethyl)-6-ethylphenol is unique due to the presence of both cyclopropylmethyl and ethyl groups, which confer distinct chemical properties and potential applications. Its specific structure allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C12H16O |
|---|---|
Peso molecular |
176.25 g/mol |
Nombre IUPAC |
2-(cyclopropylmethyl)-6-ethylphenol |
InChI |
InChI=1S/C12H16O/c1-2-10-4-3-5-11(12(10)13)8-9-6-7-9/h3-5,9,13H,2,6-8H2,1H3 |
Clave InChI |
VRAOVGXWVLQMSB-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=CC=C1)CC2CC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl [4-acetyl-6-(trifluoromethyl)pyridin-2-YL]methylcarbamate](/img/structure/B14845002.png)




![[2,6-Bis(trifluoromethyl)pyridin-4-YL]acetic acid](/img/structure/B14845028.png)
![[2-(Benzylamino)pyrimidin-5-YL]boronic acid](/img/structure/B14845033.png)







